6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
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Overview
Description
Zepastine is a biochemical compound with the molecular formula C22H26N2O3S and a molecular weight of 398.52 . It is primarily used for research purposes and is not approved for human consumption . Zepastine is known for its role as a histamine antagonist, which means it can block the effects of histamine, a compound involved in allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of Zepastine would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Zepastine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the functional groups involved .
Scientific Research Applications
Zepastine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying histamine-related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of allergic reactions and inflammation.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Zepastine exerts its effects primarily by acting as a histamine antagonist. It competes with histamine for binding to H1 receptors on effector cells, thereby inhibiting the release of histamine and other mediators involved in allergic responses . This action helps reduce symptoms such as itching, swelling, and redness associated with allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Azelastine: Another histamine antagonist used to treat allergic rhinitis and conjunctivitis
Cetirizine: A second-generation antihistamine used to treat hay fever and other allergies.
Loratadine: A non-sedating antihistamine used to relieve allergy symptoms
Uniqueness of Zepastine
While it shares some pharmacological properties with other histamine antagonists, its distinct chemical properties and potential for use in various scientific fields set it apart .
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22? |
InChI Key |
DWCWLRAGCYGTNO-HFEAXUOCSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Origin of Product |
United States |
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